MrgprX2 antagonist-5
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Overview
Description
MrgprX2 antagonist-5 is a compound designed to inhibit the activity of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed on mast cells and is involved in various allergic and inflammatory responses. By blocking MRGPRX2, this compound aims to reduce mast cell degranulation and the subsequent release of inflammatory mediators, making it a potential therapeutic agent for conditions such as chronic urticaria, asthma, and atopic dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MrgprX2 antagonist-5 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the use of specific starting materials that undergo cyclization reactions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
MrgprX2 antagonist-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
MrgprX2 antagonist-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MRGPRX2 antagonists.
Biology: Investigated for its role in modulating mast cell activity and its effects on various biological processes.
Medicine: Explored as a potential therapeutic agent for treating allergic and inflammatory conditions such as chronic urticaria, asthma, and atopic dermatitis.
Industry: Utilized in the development of new drugs targeting MRGPRX2 and related pathways
Mechanism of Action
MrgprX2 antagonist-5 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby preventing the activation of this receptor by its natural ligands. This inhibition blocks the downstream signaling pathways, including the phospholipase C pathway, which leads to a reduction in intracellular calcium influx and mast cell degranulation. As a result, the release of inflammatory mediators such as histamine, tryptase, and cytokines is significantly reduced .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MrgprX2 antagonist-5 include:
MrgprX2 antagonist-2: Another potent inhibitor of MRGPRX2 with similar pharmacological properties.
EVO756: A novel MRGPRX2 antagonist that inhibits mast cell degranulation in response to multiple agonists.
QWF (glutaminyl-D-tryptophylphenylalanine): A tripeptide that inhibits MRGPRX2 activation by basic secretagogues.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting MRGPRX2. It has shown promising results in preclinical studies, demonstrating significant efficacy in reducing mast cell-mediated inflammatory responses without affecting other G protein-coupled receptors .
Properties
CAS No. |
2527815-74-1 |
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Molecular Formula |
C19H13ClF2N4O2S |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-fluoro-N-[(3-fluoropyridin-2-yl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C19H13ClF2N4O2S/c20-14-5-2-1-4-12(14)13-8-11(21)9-17-18(13)25-19(26-29(17,27)28)24-10-16-15(22)6-3-7-23-16/h1-9H,10H2,(H2,24,25,26) |
InChI Key |
XTNAHJLZTBDLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2)F)S(=O)(=O)NC(=NCC4=C(C=CC=N4)F)N3)Cl |
Origin of Product |
United States |
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